METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE
Overview
Description
METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its unique adamantyl group, which imparts significant steric hindrance and influences its chemical reactivity and biological activity. The presence of the sulfonyl group and the adamantyloxyethyl moiety further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Adamantyloxyethyl Group: This step involves the nucleophilic substitution reaction where the adamantyloxyethyl group is introduced using an appropriate alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can enhance binding affinity and selectivity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-({[2-(1-ADAMANTYLOXY)ETHYL]AMINO}SULFONYL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE: shares similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the quinoline core with the adamantyl and sulfonyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 6-[2-(1-adamantyloxy)ethylsulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S/c1-29-22(26)25-7-2-3-19-12-20(4-5-21(19)25)31(27,28)24-6-8-30-23-13-16-9-17(14-23)11-18(10-16)15-23/h4-5,12,16-18,24H,2-3,6-11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLJSHNFQWUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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